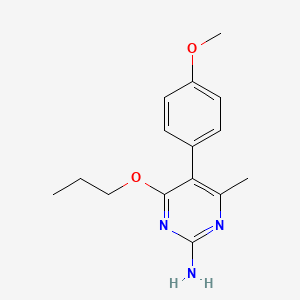![molecular formula C14H22O3 B14575522 3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- CAS No. 61211-25-4](/img/structure/B14575522.png)
3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- is a complex organic compound with a unique structure that includes a butynone backbone and a cyclohexyl group with an ethoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- typically involves multiple steps. One common method includes the reaction of 3-butyn-2-one with a cyclohexyl derivative that has been modified to include the ethoxyethoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]- involves its interaction with various molecular targets. The compound’s reactivity is largely due to the presence of the carbonyl group and the butynone backbone, which can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-Butyn-2-one: A simpler compound with a similar backbone but lacking the cyclohexyl and ethoxyethoxy groups.
4-Phenyl-3-buten-2-one: Another compound with a similar structure but with a phenyl group instead of the cyclohexyl group
Uniqueness
The presence of the cyclohexyl and ethoxyethoxy groups can influence the compound’s physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
CAS No. |
61211-25-4 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-[1-(1-ethoxyethoxy)cyclohexyl]but-3-yn-2-one |
InChI |
InChI=1S/C14H22O3/c1-4-16-13(3)17-14(11-8-12(2)15)9-6-5-7-10-14/h13H,4-7,9-10H2,1-3H3 |
InChI Key |
BWTFFIGZXRLABE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1(CCCCC1)C#CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triethoxy[(4-iodophenoxy)methyl]silane](/img/structure/B14575458.png)

![7,8-Dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14575466.png)

![2-Methyl-2-(4-methylphenyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14575481.png)


![Benzene, 1-[[(4-bromophenyl)diphenylmethyl]thio]-2-methyl-](/img/structure/B14575513.png)




![4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575557.png)
